molecular formula C27H30N4O4 B12180431 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide

Cat. No.: B12180431
M. Wt: 474.6 g/mol
InChI Key: MSGBBLUUPVUFCD-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of methoxy groups and a pyrazole moiety further enhances its chemical properties and potential biological activities.

Preparation Methods

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzazepine core, introduction of the methoxy groups, and attachment of the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzazepine core can be reduced to form alcohol derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups using electrophilic aromatic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like Lewis acids. .

Scientific Research Applications

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core and pyrazole moiety play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential for understanding its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar compounds include other benzazepine derivatives and pyrazole-containing molecules. Compared to these compounds, 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl}acetamide is unique due to its specific substitution pattern and combination of functional groups. This uniqueness contributes to its distinct chemical properties and potential biological activities .

Properties

Molecular Formula

C27H30N4O4

Molecular Weight

474.6 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl]acetamide

InChI

InChI=1S/C27H30N4O4/c1-17-23(18(2)30(3)29-17)12-19-6-8-22(9-7-19)28-26(32)16-31-11-10-20-13-24(34-4)25(35-5)14-21(20)15-27(31)33/h6-11,13-14H,12,15-16H2,1-5H3,(H,28,32)

InChI Key

MSGBBLUUPVUFCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)NC(=O)CN3C=CC4=CC(=C(C=C4CC3=O)OC)OC

Origin of Product

United States

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